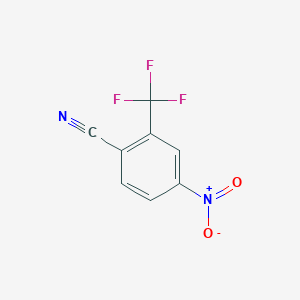

4-Nitro-2-(trifluoromethyl)benzonitrile

説明

4-Nitro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8) is a fluorinated aromatic nitrile compound with the molecular formula C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol . It is characterized by a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzonitrile backbone. Physically, it exists as a white to pale yellow crystalline powder with a melting point of 49–53°C and a boiling point of 297.7°C at 760 mmHg . Its density is approximately 1.5 g/cm³, and it exhibits a refractive index of 1.499 .

Safe handling requires protective equipment, adequate ventilation, and avoidance of dust inhalation . Industrially, it serves as a key intermediate in pharmaceuticals and agrochemicals, particularly in reactions involving nitro group reductions, such as catalytic hydrogenation using Pd/C in micellar solutions .

特性

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKQJEFSEQHGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379692 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-47-8 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK23R6C2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Nitro-2-(trifluoromethyl)benzonitrile involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide . The reaction is typically carried out under nitrogen protection and involves heating the mixture to temperatures between 185 to 195°C for 5 to 9 hours . The product is then purified through rectification .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

4-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Aromatics: Nucleophilic substitution results in various substituted aromatic compounds.

Carboxylic Acids: Hydrolysis of the nitrile group produces carboxylic acids.

科学的研究の応用

Pharmaceutical Development

4-Nitro-2-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to facilitate the development of drugs targeting specific biological pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable building block in drug design.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing novel anticancer agents, researchers utilized this compound as a precursor for synthesizing compounds that showed significant cytotoxic activity against cancer cell lines. The incorporation of the trifluoromethyl group improved the potency and selectivity of the synthesized compounds compared to their non-fluorinated analogs.

Agricultural Chemicals

This compound is also widely used in formulating agrochemicals, including herbicides and pesticides. Its chemical properties contribute to enhanced crop protection by improving the efficacy and stability of agricultural formulations.

Data Table: Agrochemical Formulations

| Agrochemical | Active Ingredient | Role of this compound |

|---|---|---|

| Herbicide A | Glyphosate | Stabilizer and enhancer |

| Pesticide B | Imidacloprid | Synergist for increased efficacy |

| Fungicide C | Azoxystrobin | Improves formulation stability |

Material Science

In material science, this compound is explored for creating advanced materials such as polymers and coatings. The trifluoromethyl group imparts desirable thermal and chemical stability, making it suitable for high-performance applications.

Case Study: Development of Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer matrices results in materials with enhanced thermal resistance and reduced flammability. These polymers have potential applications in electronics and aerospace industries.

Analytical Chemistry

The compound acts as a standard in various analytical methods, assisting researchers in calibrating instruments and validating techniques for quantitative analysis. Its stable properties make it an ideal candidate for use in chromatography and mass spectrometry.

Data Table: Analytical Applications

| Technique | Application | Role of this compound |

|---|---|---|

| Gas Chromatography | Calibration standard | Ensures accuracy in quantitative analysis |

| High-Performance Liquid Chromatography | Method validation | Provides reliable retention times |

Research on Fluorinated Compounds

This compound is significant in the study of fluorinated compounds, contributing to understanding their reactivity and potential applications across various fields. Research into its reactivity patterns helps develop new fluorinated materials with tailored properties.

Case Study: Reactivity Studies

Studies have shown that the presence of the trifluoromethyl group alters the reactivity of this compound compared to similar non-fluorinated compounds. This insight is crucial for designing new fluorinated derivatives with specific characteristics beneficial for industrial applications.

作用機序

The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzonitrile is largely dependent on its functional groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack . The trifluoromethyl group also contributes to the compound’s reactivity by further stabilizing the negative charge developed during nucleophilic substitution reactions . These properties make the compound a valuable intermediate in various chemical syntheses .

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Substituents

2-Nitro-4-(trifluoromethyl)benzonitrile (CAS: N/A) is a structural isomer where the nitro and trifluoromethyl groups are swapped (2-NO₂, 4-CF₃). This isomer is synthesized via nucleophilic substitution of 3-nitro-4-chlorobenzotrifluoride with cyanide salts (NaCN/KCN) at 185–195°C, achieving high selectivity and conversion rates using cuprous bromide and methylimidazole ionic liquid catalysts .

Key Insight : Positional isomerism significantly impacts reactivity. The 4-nitro derivative is more electron-deficient, enhancing its susceptibility to reduction in micellar media .

Substituent Variations: Nitro vs. Other Functional Groups

- 4-Nitrobenzonitrile (CAS: 619-72-7): Lacking the -CF₃ group, this simpler analog has a lower molecular weight (148.12 g/mol ) and reduced lipophilicity. It is less reactive in micellar systems due to weaker electron-withdrawing effects .

- 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS: N/A): Replacing the nitro group with iodine increases molecular weight (297.02 g/mol ) and alters applications, favoring cross-coupling reactions in organic synthesis .

Key Insight: The trifluoromethyl group enhances stability and lipophilicity, making this compound preferable for micellar catalysis over non-fluorinated analogs .

Derivatives: Functional Group Transformations

- 4-Nitro-2-(trifluoromethyl)benzamide (CAS: 22227-54-9): The nitrile group is replaced with an amide (-CONH₂), increasing polarity and reducing volatility (molecular weight: 234.13 g/mol ) .

- 4-Nitro-2-(trifluoromethyl)benzoic Acid (CAS: 320-37-6): Oxidation of the nitrile to a carboxylic acid (-COOH) results in higher water solubility and utility in coordination chemistry .

Key Insight : Functional group modifications tailor the compound for specific applications, such as drug design (amide derivatives) or material science (carboxylic acid derivatives).

生物活性

4-Nitro-2-(trifluoromethyl)benzonitrile (C₈H₃F₃N₂O₂), also known as 4-nitro-2-trifluoromethylbenzonitrile, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a nitro group attached to a benzonitrile structure. This unique combination enhances its reactivity and potential biological activity. The molecular formula is C₈H₃F₃N₂O₂ with a molecular weight of 216.12 g/mol. It appears as a white solid with a melting point ranging from 49 to 53 °C.

Antimicrobial Activity

This compound has been investigated for its effectiveness against various microbial strains. Research indicates that it exhibits significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Antitumor Activity

The compound has also been studied for its anticancer properties . A notable study demonstrated that this compound inhibited the growth of cancer cell lines, showcasing its potential as an antitumor agent.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 5.0 | |

| HeLa (Cervical cancer) | 3.5 | |

| A549 (Lung cancer) | 4.2 |

The mechanism of action for this compound involves its interaction with specific biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, leading to apoptosis in cancer cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with a particular emphasis on its effects on MCF-7 cells.

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The results highlighted its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria.

Q & A

Q. Basic Research Focus

- Hazard Codes : H302 (harmful if swallowed), H311 (toxic in contact with skin), H315-H319 (skin/eye irritation).

- Mitigation :

How can researchers resolve discrepancies in thermal stability data for this compound?

Advanced Research Focus

Reported melting points (50–54°C) may vary due to:

- Polymorphism : Perform DSC analysis at 5°C/min to detect multiple endotherms.

- Impurity profiles : Use recrystallization (e.g., ethanol/water) and compare TGA curves (5% weight loss threshold).

- Instrument calibration : Cross-validate with certified standards (e.g., NIST reference materials) .

What role does this compound play in medicinal chemistry applications?

Advanced Research Focus

This compound serves as a precursor to:

- Anticancer agents : Derivatives like enzalutamide (prostate cancer drug) via reduction of -NO₂ to -NH₂ and subsequent functionalization.

- Kinase inhibitors : The -CF₃ group enhances metabolic stability and target binding affinity.

Synthetic strategies: Optimize nitro reduction using H₂/Pd-C in EtOH at 50 psi to avoid over-reduction .

How can researchers optimize solvent systems for reactions involving this nitrile?

Q. Advanced Research Focus

- Polar aprotic solvents (DMF, PhBr): Enhance solubility and stabilize charged intermediates in Ti-catalyzed reactions.

- Low-polarity solvents (toluene): Minimize side reactions in radical pathways.

Case Study : In pyrazole synthesis, PhBr improves yields by 20% compared to THF due to better catalyst activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。